6-Chloro-3-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC18340200

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClO2 |

|---|---|

| Molecular Weight | 194.61 g/mol |

| IUPAC Name | 6-chloro-3-methylchromen-2-one |

| Standard InChI | InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 |

| Standard InChI Key | WBTXNHQYWCVKKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Cl)OC1=O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

-

IUPAC Name: 6-Chloro-3-methylchromen-2-one

-

Molecular Formula: C₁₀H₇ClO₂

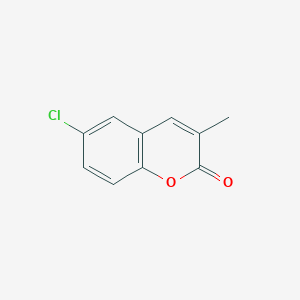

The compound features a fused benzene-pyrone ring system, with substituents influencing its electronic and steric properties (Figure 1). The chloro group enhances electrophilicity, while the methyl group modulates lipophilicity.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| InChIKey | WBTXNHQYWCVKKQ-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 30.2 Ų |

Synthesis Methods

Metal-Free Coupling Reactions

A 2017 study demonstrated the synthesis of 3-aryl-2H-chromen-2-ones via a one-pot reaction between salicylaldehydes and arylacetonitriles using tert-butoxide (t-BuOK) in DMF at 110°C . For 6-chloro-3-methyl derivatives, 6-chlorosalicylaldehyde and methyl-substituted acetonitriles yielded the target compound in 83% yield under optimized conditions .

Wittig Reaction

An alternative route involves the Wittig reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl(triphenylphosphoranylidene)acetate in N,N’-diethylaniline under reflux . This method produced 6-chloro-3-methyl-2H-chromen-2-one with a 60–73% yield after purification .

Table 2: Comparative Synthesis Routes

Physicochemical Properties

Spectral Characterization

-

¹H NMR (CDCl₃, 300 MHz): δ 7.73 (s, 1H), 7.49 (d, J = 2.0 Hz, 1H), 7.46 (dd, J = 10.0, 2.0 Hz, 1H), 7.27 (d, J = 10.0 Hz, 1H), 2.36 (s, 3H) .

-

¹³C NMR (CDCl₃, 75 MHz): δ 160.74, 151.61, 139.84, 134.81, 132.40, 128.71, 128.48, 127.65, 119.36, 116.11, 20.76 .

Thermal and Solubility Data

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing complex molecules. For example, 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 854002-77-0) is derived via alkylation reactions for cholinesterase inhibition studies .

Material Science

Chlorinated coumarins are explored as fluorescent probes due to their stability and emission properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume